molecular formula C21H18FN5O B1684607 Linifanib CAS No. 796967-16-3

Linifanib

Cat. No. B1684607
M. Wt: 375.4 g/mol
InChI Key: ACPCMBPQKQTAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759538B1

Procedure details

A mixture of ABT-869 hydrochloride in ethyl acetate and ethanol, in which the ABT-869 hydrochloride was completely soluble, was mixed with dibasic sodium phosphate. The organic layer was separated, treated with decolorizing carbon, and filtered. A small quantity of L-ascorbic acid was added, and the solution was concentrated. The ethyl acetate was removed by azeotropic distillation with ethanol. Additional ethanol may be added and the solution heated to dissolve any solid that forms. The solution was cooled to 25° C. and diluted with water, causing ABT-869•¼Ethanolate Crystalline Form 1 to crystallize. The product was isolated, washed with water, and dried under reduced pressure, while monitoring residual ethyl acetate and ethanol (by gas chromatography (GC)) and water (by Karl Fischer (KF)). A yield of 92% is typical.
Name
ABT-869 hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ABT-869 hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([F:28])=[C:6]([NH:8][C:9]([NH:11][C:12]2[CH:13]=[CH:14][C:15]([C:18]3[CH:19]=[CH:20][CH:21]=[C:22]4[NH:26][N:25]=[C:24]([NH2:27])[C:23]=34)=[CH:16][CH:17]=2)=[O:10])[CH:7]=1.Cl.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>C(OCC)(=O)C.C(O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([F:28])=[C:6]([NH:8][C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]3[CH:19]=[CH:20][CH:21]=[C:22]4[NH:26][N:25]=[C:24]([NH2:27])[C:23]=34)=[CH:14][CH:13]=2)=[O:10])[CH:7]=1 |f:0.1,2.3.4.5|

Inputs

Step One
Name
ABT-869 hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C1)NC(=O)NC=2C=CC(=CC2)C=3C=CC=C4C3C(=NN4)N)F.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
ABT-869 hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C1)NC(=O)NC=2C=CC(=CC2)C=3C=CC=C4C3C(=NN4)N)F.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
A small quantity of L-ascorbic acid was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed by azeotropic distillation with ethanol
ADDITION
Type
ADDITION
Details
Additional ethanol may be added
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any solid that forms
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
The product was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
CC=1C=CC(=C(C1)NC(=O)NC=2C=CC(=CC2)C=3C=CC=C4C3C(=NN4)N)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.